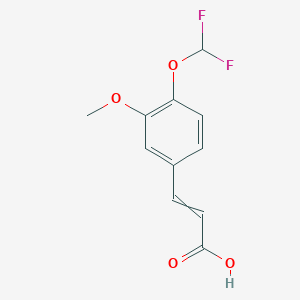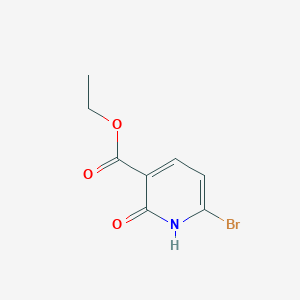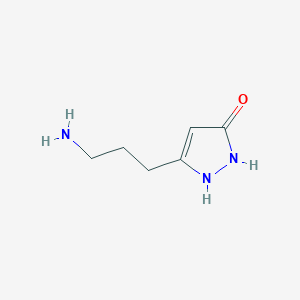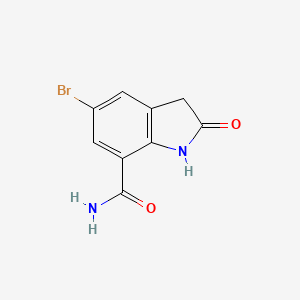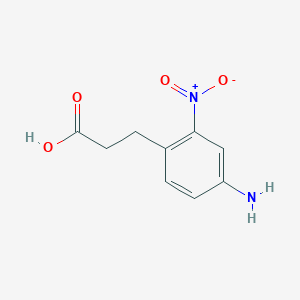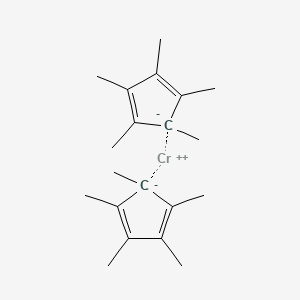
Decamethylchromocene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decamethylchromocene, also known as bis(pentamethylcyclopentadienyl)chromium, is an organochromium compound with the formula (\text{Cr[C}_5(\text{CH}_3)_5]_2). It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This compound is particularly notable for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Decamethylchromocene can be synthesized through several methods. One common synthetic route involves the reaction of chromium(II) chloride with lithium pentamethylcyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows :
[ \text{CrCl}_2 + 2 \text{LiC}_5(\text{CH}_3)_5 \rightarrow \text{Cr[C}_5(\text{CH}_3)_5]_2 + 2 \text{LiCl} ]
This method typically yields high purity this compound. Industrial production methods are similar but often involve scaling up the reaction conditions and optimizing for cost-efficiency and yield .
Analyse Des Réactions Chimiques
Decamethylchromocene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: this compound can be oxidized to form chromium(III) complexes. For example, reaction with oxygen or other oxidizing agents can yield (\text{Cr[C}_5(\text{CH}_3)_5]_2\text{O}).
Reduction: It can be reduced to form chromium(I) species, although these reactions are less common.
Substitution: this compound can undergo ligand substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands.
Applications De Recherche Scientifique
Decamethylchromocene has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for the synthesis of various organochromium compounds and as a catalyst in organic reactions.
Biology: Its unique electronic properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its paramagnetic properties.
Industry: It is used in the development of advanced materials, including magnetic materials and conductive polymers.
Mécanisme D'action
The mechanism by which decamethylchromocene exerts its effects is primarily through its ability to donate and accept electrons. This makes it a strong reducing agent and allows it to participate in various redox reactions. The molecular targets and pathways involved often include electron transfer processes where this compound can stabilize unusual oxidation states of chromium .
Comparaison Avec Des Composés Similaires
Decamethylchromocene is unique among metallocenes due to the presence of ten methyl groups, which significantly alter its electronic and steric properties compared to other metallocenes such as ferrocene (bis(cyclopentadienyl)iron) and nickelocene (bis(cyclopentadienyl)nickel) . These modifications result in different reactivity and stability profiles, making this compound particularly useful in applications requiring strong reducing agents .
Similar compounds include:
Ferrocene: (\text{Fe[C}_5\text{H}_5]_2)
Nickelocene: (\text{Ni[C}_5\text{H}_5]_2)
Chromocene: (\text{Cr[C}_5\text{H}_5]_2)
Each of these compounds has its own unique set of properties and applications, but this compound stands out due to its enhanced stability and reactivity .
Propriétés
Formule moléculaire |
C20H30Cr |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
chromium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Clé InChI |
KZCDXNZVNRLDFN-UHFFFAOYSA-N |
SMILES canonique |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



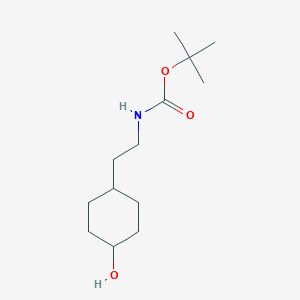
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)
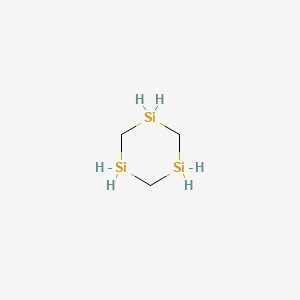
![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)
![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510753.png)

